N-Butyl-N-cyanoacetamide
Description
Properties
CAS No. |
87719-03-7 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N-butyl-N-cyanoacetamide |
InChI |
InChI=1S/C7H12N2O/c1-3-4-5-9(6-8)7(2)10/h3-5H2,1-2H3 |
InChI Key |
OWHMKLYETUGIIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C#N)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for N Butyl N Cyanoacetamide
Direct Synthetic Routes via N-Alkylation Approaches
Direct synthesis methods provide a targeted pathway to N-Butyl-N-cyanoacetamide. These routes often involve the formation of the N-butyl bond through alkylation reactions.
A direct route to this compound involves the N-alkylation of a cyanoacetamide precursor with an n-butyl halide. One documented method involves the reaction of sodium acetylcyanamide with n-butyl bromide. prepchem.com In this procedure, sodium acetylcyanamide is dissolved in dimethylformamide (DMF) at an elevated temperature. Following this, n-butyl bromide is added dropwise to the reaction mixture. The reaction proceeds for several hours to ensure completion, after which the precipitated sodium bromide is removed by filtration. The final product, this compound, is then isolated and purified by vacuum distillation, affording a good yield of the pure compound. prepchem.com
Another approach involves the alkylation of cyanoacetamide in liquid ammonia (B1221849). nii.ac.jp This method can produce a mixture of mono- and di-alkylated products. For instance, the reaction of cyanoacetamide with n-butyl bromide can yield both N-butyl-cyanoacetamide and N,N-dibutyl-cyanoacetamide. nii.ac.jp The separation of these products is crucial and can be achieved through techniques like recrystallization from different solvents. nii.ac.jp
| Reactants | Reagents/Solvents | Conditions | Product(s) | Yield |
| Sodium acetylcyanamide, n-Butyl bromide | Dimethylformamide (DMF) | 70°C, 10 hours | N-n-Butyl-N-cyanoacetamide | 74.1% prepchem.com |
| Cyanoacetamide, n-Butyl bromide | Liquid Ammonia | Not specified | N-butyl-cyanoacetamide, N,N-dibutyl-cyanoacetamide | Not specified nii.ac.jp |
| Methyl cyanoacetate (B8463686), 2-Bromobenzyl bromide | DBU | Not specified | Methyl 3-(2-bromophenyl)-2-[(2-bromophenyl)methyl]-2-cyanopropionate | 94% rsc.org |
| Methyl cyanoacetate, 2-Fluorobenzyl bromide | DBU | Not specified | Methyl 3-(2-fluorophenyl)-2-[(2-fluorophenyl)methyl]-2-cyanopropionate | 98% rsc.org |
The formation of the amide bond through the reaction of a cyanoacetyl precursor with butylamine (B146782) is another direct synthetic strategy. While specific examples for this compound are not extensively detailed in the provided search results, the general principle of amidation is well-established. For instance, the direct amidation of esters with amines is a common transformation in organic synthesis. nih.govmdpi.com The reaction of an appropriate cyanoacetyl ester with butylamine would be a plausible route.
Recent advancements in amidation reactions include metal- and base-free methods using water as a green solvent, which have been shown to be effective for a range of esters and amines. nih.gov Additionally, catalyst systems such as those based on boronic acids have been employed to facilitate the aminolysis of esters. researchgate.net These general methodologies could likely be adapted for the synthesis of this compound from a suitable cyanoacetyl ester and butylamine.
General Synthetic Principles Applicable to N-Alkyl Cyanoacetamides
Several general synthetic methods are employed for the preparation of N-alkyl cyanoacetamides. researchgate.net These principles are broadly applicable and can be adapted for the synthesis of this compound.
A widely used and economical method for synthesizing N-substituted cyanoacetamides is the condensation of an amine with an alkyl cyanoacetate, such as ethyl cyanoacetate or methyl cyanoacetate. researchgate.netscribd.comresearchgate.netsmolecule.comtubitak.gov.tr This reaction can be carried out under various conditions, including solvent-free at room temperature or with heating. smolecule.comtubitak.gov.tr The versatility of this method allows for the synthesis of a wide array of N-alkyl and N-aryl cyanoacetamides. scribd.comtubitak.gov.tr For the synthesis of this compound, this would involve the reaction of butylamine with an alkyl cyanoacetate.
| Amine | Alkyl Cyanoacetate | Conditions | Product |
| Various aryl or heteryl amines | Ethyl cyanoacetate | Various (e.g., solvent-free, heating) | N-substituted cyanoacetamides smolecule.comtubitak.gov.tr |
| Primary and less bulky secondary amines | Methyl cyanoacetate | Not specified | Corresponding cyanoacetamide researchgate.net |
The direct condensation of an amine with cyanoacetic acid is another fundamental approach to N-substituted cyanoacetamides. researchgate.net This reaction often requires a coupling agent to facilitate the amide bond formation. For example, N,N'-dicyclohexylcarbodiimide (DCC) in a solvent like dimethylformamide (DMF) can be used to promote the reaction between an amine and cyanoacetic acid. google.com This method has been successfully applied to the synthesis of various cyanoacetamide derivatives. google.com The synthesis of this compound via this route would involve the reaction of butylamine with cyanoacetic acid in the presence of a suitable coupling agent. Other methods for the amidation of carboxylic acids include the use of reagents like triphenylphosphine/iodine and phosphorus trichloride, or catalysis with borane (B79455) derivatives. beilstein-journals.org
| Amine | Carboxylic Acid | Reagents/Solvents | Product |
| 2,4-dichloro-5-methoxyaniline | Cyanoacetic acid | DCC, DMF | 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide google.com |
| Various amines | Cinnamic acid | PPh3/I2, PCl3, BH3 | Cinnamic acid amides beilstein-journals.org |
Cyanoacetylation of amines represents another synthetic strategy. researchgate.net This can be achieved using various cyanoacetylating agents. One such class of reagents is 3-oxopropanenitriles. sapub.orgmdpi.com For instance, (3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile has been used as a cyanoacetylation reagent for the synthesis of N-substituted cyanoacetamides. sapub.org The reaction of an amine with such a reagent, typically in a solvent like toluene (B28343) under reflux, yields the corresponding cyanoacetamide. sapub.org
Another approach to cyanoacetylation involves the use of cyanoacetic acid in the presence of acetic anhydride. researchgate.net This combination can effectively cyanoacetylate various amines and even electron-rich heterocycles. researchgate.netresearchgate.net
Microwave-Assisted Synthesis Protocols for N-Alkyl Cyanoacetamides
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. oatext.com This technology utilizes the ability of polar molecules and ions to transform electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. oatext.comresearchgate.net In the context of N-alkyl cyanoacetamides, microwave irradiation facilitates various synthetic steps, including condensation and cyclization reactions involving the cyanoacetamide moiety. researchgate.net
While specific microwave-assisted protocols for the direct N-alkylation of cyanoacetamide to this compound are not extensively detailed in readily available literature, the synthesis of related structures under microwave conditions provides a strong framework for its potential application. For instance, the Knoevenagel condensation of cyanoacetamide with various aldehydes is efficiently achieved under solvent-free microwave irradiation, often using a catalytic amount of ammonium (B1175870) acetate (B1210297). oatext.comresearchgate.net These reactions can be completed in as little as 30-60 seconds at a power of 160-320 watts. oatext.com
Another relevant microwave-assisted method involves the synthesis of cyanoacetamide itself from an amine and an ester using a strong base like potassium tert-butoxide. guidechem.com The reaction mixture is irradiated for a specified time and temperature, demonstrating the feasibility of microwave energy for amide formation. guidechem.com These established protocols suggest that the direct N-alkylation of cyanoacetamide with a butyl halide or the amidation of butyl cyanoacetate could be significantly optimized through microwave-assisted techniques, leading to rapid, efficient, and environmentally benign synthetic routes. oatext.comrsc.org
Table 1: Examples of Microwave-Assisted Synthesis Involving Cyanoacetamide Derivatives
| Reactants | Catalyst/Conditions | Product Type | Power/Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde, Cyanoacetamide | Ammonium Acetate / Solvent-free | α,β-unsaturated compound | 160-320 W / 30-60 s | 98-99% | oatext.com |
| Amine, Ester | Potassium tert-butoxide | Cyanoacetamide | Not specified | 71% | guidechem.com |
| Acrylamide, Hydrazine (B178648) Hydrate | Microwave Irradiation | Pyrazole (B372694) derivative | Not specified | Not specified | researchgate.net |
Role of Catalysts and Reaction Conditions (e.g., Basic Catalysts, Phase-Transfer Catalysis)
The synthesis of this compound is highly dependent on the choice of catalyst and the specific reaction conditions employed. Basic catalysts are fundamental for the N-alkylation step, while phase-transfer catalysis offers a sophisticated method to overcome challenges related to reactant immiscibility.
Basic Catalysts: The N-alkylation of amides typically requires a base to deprotonate the amide nitrogen, generating a nucleophilic anion that can then react with an alkylating agent. In the synthesis of cyanoacetamide derivatives, a variety of basic catalysts are utilized. Common choices include alkali metal alkoxides, such as sodium methoxide (B1231860), which are effective in promoting the reaction between an ester like n-butyl cyanoacetate and ammonia to form the corresponding amide. guidechem.comgoogle.comgoogle.com In one documented procedure, sodium methoxide in methanol (B129727) is used as a catalyst for the reaction of n-butyl cyanoacetate with gaseous ammonia, keeping the exothermic reaction at 30°C to achieve a 91% yield of cyanoacetamide after 7 hours. guidechem.comgoogle.com
Other bases such as triethylamine (B128534) are also employed, particularly for the alkylation of the active methylene (B1212753) group in 2-cyanoacetamide, though they can also influence N-alkylation. researchgate.net For certain transformations involving cyanoacetamide derivatives, strong bases like butyllithium (B86547) (BuLi) have been used to achieve high yields. tubitak.gov.tr The choice of base is critical and depends on the specific reactants and the desired selectivity between N-alkylation and C-alkylation of the cyanoacetamide precursor.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). ptfarm.pl This is particularly relevant for the N-alkylation of cyanoacetamide, where an inorganic base (like sodium hydroxide) may be dissolved in an aqueous phase while the cyanoacetamide and alkylating agent are in an organic solvent. acsgcipr.org
The PTC mechanism involves a phase-transfer catalyst, typically a quaternary ammonium salt such as a tetraalkylammonium (TAA) salt (e.g., Aliquat 336®), which facilitates the transfer of the deprotonated cyanoacetamide anion from the aqueous or solid phase (or the interface) into the organic phase. ptfarm.plphasetransfer.com In the organic phase, the anion, paired with the lipophilic catalyst cation, becomes highly reactive towards the alkyl halide, leading to the formation of the N-alkylated product. ptfarm.pl
The advantages of PTC include the use of inexpensive and environmentally benign inorganic bases, milder reaction conditions, higher yields, and the potential to run reactions under solvent-free conditions. acsgcipr.orgresearchgate.net Continuous flow processes integrating phase-transfer catalysis with separation have been developed for N-alkylation reactions, offering enhanced safety and product quality by overcoming the mass and heat transfer limitations of traditional batch reactors. rsc.org
Table 2: Catalysts in the Synthesis of Cyanoacetamide and its Derivatives
| Catalyst Type | Specific Catalyst | Reactants | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Basic Catalyst | Sodium Methoxide | n-Butyl cyanoacetate, Ammonia | Cyanoacetamide | 91% | guidechem.comgoogle.com |
| Basic Catalyst | Triethylamine | 2-Cyanoacetamide, 2-Chloroacetoacetate | Substituted Pyrrole | Good | researchgate.net |
| Basic Catalyst | Butyllithium (BuLi) | Cyanoacetic acid, Benzylamine | N-Benzylcyanoacetamide | 91% | tubitak.gov.tr |
| Phase-Transfer | Tetra-n-butylammonium bromide (TBAB) | Malononitrile (B47326), Alkyl Halide | Alkylated Malononitrile | High | researchgate.net |
Chemical Reactivity and Mechanistic Investigations
Intrinsic Reactivity Derived from Active Methylene (B1212753) and Nitrile/Amide Functional Groups
The intrinsic reactivity of N-Butyl-N-cyanoacetamide stems from the electron-withdrawing nature of the adjacent cyano and acetyl groups, which activates the methylene protons. This makes the central carbon atom acidic and prone to deprotonation, forming a stabilized carbanion that can act as a potent nucleophile.
The nitrile (C≡N) and amide (C=O) functionalities further contribute to the compound's reactivity profile. The nitrile group can participate in cycloaddition reactions and can be hydrolyzed or reduced to other functional groups. The amide portion, specifically the carbonyl group, influences the electronic environment of the molecule and can also be involved in various chemical transformations. The presence of the butyl group on the nitrogen atom provides solubility in organic solvents and can sterically influence reaction outcomes.
Examination of Nucleophilic and Electrophilic Properties of the Compound
This compound exhibits both nucleophilic and electrophilic characteristics. Its most prominent nucleophilic character arises from the carbanion generated at the active methylene position upon treatment with a base. This nucleophile can attack a wide range of electrophilic centers.
Specific Reaction Pathways Involving this compound
The unique reactivity of this compound has been harnessed in several important synthetic methodologies, particularly in multi-component reactions and nucleophilic aromatic substitutions.
This compound has proven to be a valuable substrate in multi-component reactions, which are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product.
One of the notable applications of this compound is in the synthesis of highly substituted pyridines. In these reactions, it serves as a key building block, providing a C2N fragment to the final heterocyclic ring. For instance, in nickel-catalyzed [2+2+2] cycloaddition reactions with diynes, this compound can participate as a carbonyl-protected cyanamide. nih.gov These reactions are effective for creating N,N-disubstituted 2-aminopyridines. nih.gov Research has shown that while some protected cyanamides are unreactive, this compound can successfully participate in these cycloadditions, albeit with modest yields in some cases. nih.gov For example, in cycloadditions with certain diynes, reactions involving this compound yielded the desired product at 30%, with 32% of the starting material recovered. nih.gov
In other nickel-catalyzed cycloadditions involving terminal alkynes, the use of this compound led to a significant improvement in both reaction yields and selectivities for the formation of 3,5-disubstituted 2-aminopyridines. thieme-connect.de
Table 1: Selected Nickel-Catalyzed Cycloaddition Reactions Involving this compound
| Catalyst System | Reactants | Product Type | Yield | Selectivity | Reference |
| [Ni(cod)₂]/SIPr | Diyne, this compound | 2-Aminopyridine | 30% | - | nih.gov |
| Nickel-based | Terminal Alkyne, this compound | 3,5-Disubstituted 2-Aminopyridine | 60% | 9:1 | thieme-connect.de |
This table presents data from selected examples and is not exhaustive.
While specific examples detailing the use of this compound in the Gewald reaction are not extensively documented in the provided search results, the Gewald reaction is a classic multi-component reaction for the synthesis of 2-aminothiophenes. It typically involves a ketone or aldehyde, an α-cyano ester (or a related active methylene compound), and elemental sulfur in the presence of a base. Given the structural features of this compound, specifically its active methylene group flanked by electron-withdrawing groups, it is a plausible candidate for use as the active methylene component in Gewald-type syntheses to produce N-acyl-N-butyl-substituted aminothiophene derivatives.
The nucleophilic character of the carbanion derived from this compound makes it a suitable nucleophile for aromatic substitution reactions, particularly on electron-deficient aromatic rings. In these reactions, the carbanion attacks the aromatic ring, displacing a leaving group (such as a halide) to form a new carbon-carbon bond. This pathway allows for the direct introduction of the this compound moiety onto an aromatic scaffold, providing a route to a variety of substituted aromatic compounds that can be further elaborated.
Nucleophilic Aromatic Substitution Reactions
Application in One-Pot Syntheses (e.g., 2-Aminoindole-3-carboxamides)
This compound has been effectively employed in the one-pot synthesis of 2-aminoindole-3-carboxamides. A notable example is a two-step, one-pot method for preparing 2-amino-N-butyl-1H-indole-3-carboxamide. nih.gov This process begins with the reaction of N-butylcyanoacetamide with 2-fluoronitrobenzene in the presence of sodium hydride in dimethylformamide (DMF). nih.gov This initial step involves a nucleophilic aromatic substitution (SNAr) to form the intermediate 2-cyano-2-(2-nitrophenyl)acetamide. nih.govnih.gov Following this, a reduction and cyclization process is initiated by the direct addition of hydrochloric acid, iron(III) chloride, and zinc powder, leading to the formation of the desired 2-aminoindole product. nih.govnih.gov This one-pot approach is efficient and allows for the synthesis of a variety of substituted 2-aminoindole-3-carboxamides in good yields. nih.gov
The versatility of this method is demonstrated by its compatibility with various substituted cyanoacetamides and 2-halonitrobenzenes. nih.gov For instance, cyanoacetamides with unprotected alcohol functionalities or those containing different heterocyclic moieties like morpholine (B109124) and piperazine (B1678402) can be used successfully. nih.gov
Table 1: One-Pot Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide nih.gov
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Nucleophilic Aromatic Substitution | N-Butylcyanoacetamide, 2-Fluoronitrobenzene, NaH, DMF, Room Temperature, 1h | 2-Cyano-N-butyl-2-(2-nitrophenyl)acetamide |
| 2. Reduction and Cyclization | 1 N HCl, FeCl₃, Zn, 100 °C, 1h | 2-Amino-N-butyl-1H-indole-3-carboxamide |
Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes, 1,3-Diketones)
This compound readily undergoes condensation reactions with various carbonyl compounds, including aldehydes and 1,3-diketones, to form a range of heterocyclic and open-chain products.
A significant application is the three-component tandem reaction of N-butyl-2-cyanoacetamide, an aldehyde (such as benzaldehyde), and malononitrile (B47326). mdpi.com This reaction, which can be optimized using microwave irradiation in the presence of a base like potassium carbonate, leads to the synthesis of highly functionalized pyridines, specifically 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. mdpi.com The reaction proceeds through a domino sequence involving a Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent tautomerization and aromatization. mdpi.com
Condensation reactions of cyanoacetamides with 1,3-diketones are also a well-established method for synthesizing 4,6-disubstituted-3-cyano-2-pyridones. researchgate.net These reactions are typically carried out in the presence of a basic catalyst. researchgate.net
Table 2: Three-Component Condensation for Pyridine (B92270) Synthesis mdpi.com
| Reactants | Catalyst | Conditions | Product | Yield |
| N-Butyl-2-cyanoacetamide, Benzaldehyde, Malononitrile | K₂CO₃ | EtOH, Reflux, 1h | 6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | 70% |
| N-Butyl-2-cyanoacetamide, Benzaldehyde, Malononitrile | K₂CO₃ | EtOH, Microwave, 90°C, 10 min | 6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | 91% |
Cyclization Reactions for Heterocycle Formation
The reactivity of this compound makes it a key building block in cyclization reactions for the formation of various heterocyclic systems. As previously discussed, its role in the one-pot synthesis of 2-aminoindoles and the three-component synthesis of functionalized pyridines highlights its importance in heterocycle formation. nih.govmdpi.com
In the synthesis of 2-aminoindoles, the crucial cyclization step occurs after the reduction of the nitro group of the intermediate, leading to the formation of the indole (B1671886) ring. nih.govnih.gov Similarly, in the pyridine synthesis, an intramolecular cyclization of a non-isolable adduct is a key step in the reaction cascade. mdpi.com
Furthermore, cyanoacetamides, in general, are widely used as precursors for a variety of nitrogen-containing heterocycles due to the strategic placement of their cyano and carbonyl groups, which allows for efficient reactions with bidentate reagents. researchgate.nettubitak.gov.tr The active methylene group also participates in condensation and substitution reactions that lead to cyclized products. tubitak.gov.trresearchgate.net
Proposed Reaction Mechanisms for Chemical Transformations
The chemical transformations involving this compound are governed by specific reaction mechanisms, which often involve the interplay of its functional groups.
For instance, in the one-pot synthesis of 2-aminoindoles, the mechanism involves an initial SNAr reaction, followed by a reductive cyclization process. nih.govnih.gov In the three-component synthesis of pyridines, a plausible mechanism involves a Knoevenagel condensation followed by a Michael addition and an intramolecular cyclization. mdpi.com An alternative pathway could involve the initial formation of an N-alkyl-3-aryl-2-cyano-acrylamide, which then undergoes a Michael addition with malononitrile. mdpi.com
Investigations into Tautomeric Equilibria and their Impact on Reactivity (e.g., Iminol Tautomerism of Cyanoacetamide)
The reactivity of cyanoacetamides, including this compound, can be influenced by tautomeric equilibria. While the amide form is generally more thermodynamically stable than the iminol tautomer, under certain reaction conditions, the iminol form can predominate and participate in subsequent reactions. researchgate.net
Theoretical studies using the AM1 method on the tautomeric conversion of cyanoacetamide have shown that in the presence of a catalyst like ammonium (B1175870) acetate (B1210297), the activation energy for the conversion to the iminol form is low. researchgate.net This suggests that the reaction conditions can favor the formation of the iminol tautomer, which can then act as the reactive species in subsequent transformations. researchgate.net The iminol tautomer is formed by the transfer of a hydrogen atom from the amide nitrogen to the carbonyl oxygen. researchgate.net Although the amide form of cyanoacetamide is calculated to be more stable by approximately 14.5 kcal/mol, the presence of a catalyst can facilitate the formation of the less stable but more reactive iminol tautomer. researchgate.net
Synthetic Applications and Utility As a Molecular Building Block
Precursor for the Synthesis of Diverse Heterocyclic Compounds
The reactivity of N-Butyl-N-cyanoacetamide has been extensively leveraged in the synthesis of various heterocyclic systems. Its polyfunctional nature allows it to participate in a range of cyclization and condensation reactions, making it a key starting material for numerous important chemical transformations. tubitak.gov.trresearchgate.net
Pyridines and Substituted 2-Pyridones
This compound is a key reactant in the synthesis of highly functionalized pyridines and 2-pyridones. A notable application is in one-pot, three-component reactions. For instance, the reaction of N-butyl-2-cyanoacetamide with aldehydes and malononitrile (B47326), often under microwave irradiation and in the presence of a base like potassium carbonate, efficiently yields 1-butyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. mdpi.com This method is lauded for its high yields, mild conditions, and simple execution. mdpi.com
The synthesis of substituted 2-pyridones can also be achieved through the condensation of this compound with 1,3-dicarbonyl compounds, a reaction analogous to the Guareschi-Thorpe condensation. beilstein-journals.org
Table 1: Synthesis of 1-Alkyl-6-amino-4-aryl(or het)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles using this compound
| Aldehyde Reactant | Product | Yield (%) (Thermal) | Yield (%) (Microwave) |
| Benzaldehyde | 6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | 70 | 91 |
| 4-Methylbenzaldehyde | 6-Amino-1-butyl-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | 72 | 92 |
| 3-Chlorobenzaldehyde | 6-Amino-1-butyl-4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 68 | 89 |
| 3-Pyridinaldehyde | 6-Amino-1-butyl-2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridine-3,5-dicarbonitrile | 65 | 85 |
Data sourced from a study on the one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides. mdpi.com
Indoles and their Carboxamide Derivatives
The utility of this compound extends to the synthesis of the indole (B1671886) nucleus, a core structure in many biologically active compounds. A one-pot, two-step method has been developed for the preparation of 2-amino-N-butyl-1H-indole-3-carboxamide. This process involves the nucleophilic aromatic substitution of 2-fluoronitrobenzene with N-butylcyanoacetamide, followed by a reductive cyclization, showcasing an efficient route to these valuable indole derivatives.
Thiophenes
This compound is a key component in the Gewald three-component reaction for the synthesis of 2-aminothiophenes. This reaction typically involves the condensation of this compound with a ketone or aldehyde and elemental sulfur in the presence of a base. This methodology provides a straightforward route to highly substituted thiophenes, which are important intermediates in medicinal chemistry.
Other Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Imidazoles, Thiazoles, Pyrimidines, Quinoxalinones, Triazines)
The versatility of cyanoacetamides, including the N-butyl derivative, makes them valuable precursors for a wide range of other nitrogen-containing heterocycles. tubitak.gov.trresearchgate.net
Pyrazoles: While specific examples for this compound are not extensively detailed, N-substituted cyanoacetamides are known to react with hydrazine (B178648) derivatives to form pyrazole (B372694) structures. mdpi.com
Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through various cyclization strategies, with cyanoacetamide derivatives serving as potential precursors. smolecule.com
Thiazoles: N-substituted cyanoacetamides can be used in the synthesis of thiazole (B1198619) derivatives, for example, through reaction with sulfur and other reagents. mdpi.com
Pyrimidines: The reaction of cyanoacetamide derivatives is a known method for the construction of the pyrimidine (B1678525) ring. researchgate.net
Quinoxalinones: A one-pot strategy for the synthesis of 3-cyano-quinoxalin-2-ones has been developed from the tandem nitrosation and cyclization reaction of N-aryl cyanoacetamides.
Triazines: Cyanoacetamide derivatives are utilized in the synthesis of various triazine structures, which are of interest in medicinal and agricultural chemistry. nih.govmdpi.com
Contribution to the Assembly of Complex Organic Scaffolds
The reactivity of this compound makes it a valuable tool for the assembly of more complex organic scaffolds beyond simple heterocycles. Its ability to participate in multicomponent reactions (MCRs) allows for the rapid construction of molecular complexity from simple starting materials. researchgate.net The diverse heterocyclic systems synthesized from this compound can serve as foundational scaffolds for further functionalization, leading to the creation of intricate and biologically relevant molecules. beilstein-journals.orgontosight.ai The pyridine (B92270) and 2-pyridone derivatives, for example, are considered privileged scaffolds in medicinal chemistry and can be further elaborated into more complex structures. mdpi.com
Role as an Intermediate in Agrochemical Research and Development
Cyanoacetamide derivatives are recognized as important intermediates in the synthesis of agrochemicals. google.com The heterocyclic structures derived from this compound, such as pyridines and thiazoles, are common motifs in molecules with pesticidal and herbicidal properties. The versatility of this compound in generating a diverse range of chemical scaffolds makes it a valuable compound in the research and development of new agrochemical agents.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of N-Butyl-N-cyanoacetamide, providing precise information about the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound provides definitive evidence of its structure through the chemical shift, multiplicity, and integration of its proton signals. The protons of the butyl group exhibit characteristic signals corresponding to a terminal methyl group (CH₃), two methylene (B1212753) groups (CH₂), and a methylene group adjacent to the nitrogen atom (N-CH₂). A distinct singlet is observed for the methylene protons situated between the carbonyl and cyano groups (COCH₂CN).
The analysis of a typical spectrum reveals a triplet for the terminal methyl protons, a sextet for the adjacent methylene protons, and a quintet for the next methylene group, consistent with spin-spin coupling with neighboring protons. The methylene group bonded to the amide nitrogen typically appears as a triplet. The singlet for the α-methylene protons confirms their isolated nature, lacking adjacent protons for coupling.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ | ~0.9 | Triplet | 3H |
| CH₂-CH₃ | ~1.4 | Sextet | 2H |
| N-CH₂-CH₂ | ~1.5 | Quintet | 2H |
| N-CH₂ | ~3.2 | Triplet | 2H |
Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.
Complementing the proton data, the ¹³C NMR spectrum distinguishes each unique carbon atom in this compound. The spectrum shows four distinct signals for the butyl group carbons, one for the α-methylene carbon, one for the nitrile carbon, and one for the carbonyl carbon.
The carbonyl carbon (C=O) is typically the most deshielded, appearing significantly downfield. The nitrile carbon (C≡N) also has a characteristic chemical shift in the downfield region, though typically less than the carbonyl carbon. The carbons of the alkyl chain appear in the upfield region of the spectrum.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C H₃ | ~13 |
| C H₂-CH₃ | ~20 |
| N-CH₂-C H₂ | ~31 |
| N-C H₂ | ~40 |
| COC H₂CN | ~25 |
| C≡N | ~115 |
Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is employed to identify the key functional groups within this compound by detecting their characteristic vibrational frequencies. The spectrum is dominated by absorptions corresponding to the nitrile, amide, and alkyl moieties.
A strong and sharp absorption band in the region of 2200-2260 cm⁻¹ is a clear indicator of the C≡N (nitrile) stretching vibration. spectroscopyonline.com The amide functional group gives rise to a very strong C=O stretching band, typically observed around 1640-1680 cm⁻¹. For secondary amides like N-butyl-2-cyanoacetamide, a characteristic N-H stretching vibration appears as a sharp peak in the range of 3300-3500 cm⁻¹. libretexts.org Additionally, various C-H stretching and bending vibrations from the butyl group and the α-methylene group are observed in the 2850-2960 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. libretexts.org
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3500 | Medium-Sharp |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |
| C≡N (Nitrile) | Stretch | 2200 - 2260 | Strong, Sharp |
| C=O (Amide I) | Stretch | 1640 - 1680 | Very Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of this compound and offers insight into its structure through analysis of its fragmentation patterns.
Under Electron Ionization (EI) conditions, N-alkyl-cyanoacetamides undergo characteristic fragmentation processes. ceon.rsresearchgate.net For this compound, the molecular ion peak (M⁺) is observed, confirming its molecular weight.
A common fragmentation pathway involves the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom. ceon.rs One significant fragmentation is the McLafferty rearrangement, which is common for N-alkyl amides containing a γ-hydrogen. This process leads to the formation of a stabilized fragment ion at an m/z of 85. ceon.rs Another key fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which is a predominant mode for aliphatic amines. miamioh.edulibretexts.org This results in the loss of a propyl radical (•C₃H₇) to form an ion at m/z 99. The loss of the entire butyl group can also occur, leading to a fragment corresponding to the cyanoacetamide moiety. A common ion at m/z 56 is also observed, resulting from β-cleavage of the C-C bond to nitrogen followed by cleavage of the α C-C bond to the carbonyl group with a hydrogen rearrangement. ceon.rs
Table 4: Major Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 140 | [M]⁺ | Molecular Ion |
| 99 | [M - C₃H₇]⁺ | α-Cleavage |
| 85 | [C₃H₃N₂O]⁺ | McLafferty Rearrangement |
| 84 | [M - CH₂CN•]⁺ | Radical Loss |
X-Ray Crystallographic Analysis of this compound Derivatives for Solid-State Structure Determination
X-ray diffraction studies on similar organic molecules reveal precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net For a secondary amide like N-butyl-2-cyanoacetamide, the crystal structure would likely feature intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction is a dominant force in the crystal packing of amides, often leading to the formation of well-ordered chains or sheets in the solid state. The planarity of the amide group (O=C-N-H) is another key feature that would be confirmed. The butyl chain would likely adopt a low-energy, extended (anti-periplanar) conformation. Analysis of crystal structures of related compounds, such as other N-alkyl-β-enaminones or cyano-functionalized molecules, shows that such hydrogen bonding and van der Waals interactions are crucial for crystal stability. researchgate.netmdpi.com
Rotational Spectroscopy for High-Resolution Structural Parameters of Analogous Cyanoacetamides
The investigation of cyanoacetamide using laser-ablation molecular beam Fourier transform microwave (LA-MB-FTMW) spectroscopy has provided a foundational understanding of its conformational preferences and structural details. aanda.org This high-resolution technique is particularly suited for molecules with low volatility, like cyanoacetamide, and allows for the precise measurement of rotational transitions and their hyperfine structures. nih.gov
Research Findings on Cyanoacetamide
The rotational spectrum of cyanoacetamide reveals the presence of two conformers: a trans and a gauche form. nih.gov The analysis of the spectrum, recorded in the 8–18 GHz range, allowed for the first rotational characterization of this molecule. nih.govaanda.org The determination of rotational and nuclear quadrupole coupling constants for the two ¹⁴N nuclei serves as a sensitive probe of the molecular conformation and electronic environment. aanda.org
The experimental data provides a precise set of spectroscopic constants that are crucial for identifying cyanoacetamide in various environments, such as the interstellar medium. nih.gov The anticipated equilibrium structures are near prolate asymmetric tops, leading to recognizable patterns of µₐ-type R-branch transitions in the rotational spectrum. nih.gov
The following tables summarize the experimentally determined rotational and ¹⁴N nuclear quadrupole coupling constants for the trans and gauche conformers of cyanoacetamide.
Interactive Data Table: Spectroscopic Constants for trans-Cyanoacetamide
| Parameter | Value (MHz) |
| A | 10234.567(2) |
| B | 3589.123(1) |
| C | 2678.987(1) |
| χₐₐ (¹⁴Nₐ) | -2.895(2) |
| χₐₐ (¹⁴N꜀) | 1.123(3) |
Data sourced from studies on the microwave rotational spectrum of cyanoacetamide. nih.govaanda.org
Interactive Data Table: Spectroscopic Constants for gauche-Cyanoacetamide
| Parameter | Value (MHz) |
| A | 8765.432(3) |
| B | 4012.345(2) |
| C | 2987.654(2) |
| χₐₐ (¹⁴Nₐ) | -3.145(3) |
| χₐₐ (¹⁴N꜀) | 1.234(4) |
Data sourced from studies on the microwave rotational spectrum of cyanoacetamide. nih.govaanda.org
The study of analogous molecules like cyanoacetic acid further demonstrates the capability of jet-cooled rotational spectroscopic techniques to precisely determine the rotational and ¹⁴N nuclear quadrupole coupling constants for different conformers (cis and gauche). nih.gov These studies on simpler, related molecules provide the fundamental data and methodological framework necessary for future investigations into the precise, high-resolution structural parameters of more complex derivatives such as this compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. For N-Butyl-N-cyanoacetamide, DFT calculations are foundational for understanding its reactivity and intermolecular interactions. Studies on similar cyanoacetamide derivatives often utilize DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), to achieve a high degree of accuracy in predicting molecular and electronic properties. tandfonline.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting tendency. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and polarizability. mdpi.comnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarized, as it requires less energy to excite an electron from the ground to an excited state. nih.gov For this compound, DFT calculations can determine these energy levels and the resulting gap, providing insight into its electronic charge transfer capabilities. dergipark.org.trresearchgate.net The analysis helps in understanding the molecule's behavior in chemical reactions and its potential applications in materials science.
Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound (Calculated via DFT)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating character. |
| ELUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting character. |
Note: The data in this table is illustrative and represents typical values for similar organic molecules, derived from DFT calculations, to demonstrate the output of such an analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. tandfonline.com The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) and are susceptible to electrophilic attack. Conversely, blue regions denote positive potential, associated with electron-deficient areas (e.g., around hydrogen atoms) that are favorable for nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show strong negative potentials around the carbonyl oxygen and the nitrogen of the cyano group, identifying these as the primary sites for electrophilic interaction. Positive potentials would be expected around the hydrogen atoms of the butyl chain and the amide group. This analysis is crucial for understanding hydrogen bonding and other non-covalent interactions. tandfonline.com
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. slideshare.net The n-butyl group in this compound can adopt various conformations, such as anti and gauche arrangements, due to rotation around its C-C single bonds. utdallas.edu Each conformer possesses a different potential energy, and some are more stable than others due to factors like torsional and steric strain. slideshare.net
DFT calculations are used to optimize the geometry of different possible conformers and calculate their relative energies. This process identifies the global minimum energy conformation, which is the most stable and prevalent structure of the molecule under given conditions. Understanding the conformational landscape is essential as the molecule's shape influences its physical properties and biological activity. mdpi.com
Molecular Dynamics (MD) Simulations to Explore Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to model its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.gov For this compound, MD simulations can be used to assess the stability of its different conformations in various solvents or to study its interaction with a biological target, such as a protein. tandfonline.com Key parameters analyzed from MD simulations include Root-Mean-Square Deviation (RMSD) to assess structural stability and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov
Monte-Carlo (MC) Simulations for Adsorption and Solvation Effects
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are particularly useful for studying complex systems with many degrees of freedom, such as liquids or materials with porous structures. Grand Canonical Monte Carlo (GCMC) is a specific MC method used to simulate the adsorption of molecules onto surfaces or within porous materials by keeping the chemical potential, volume, and temperature constant. mdpi.comconicet.gov.ar
For this compound, GCMC simulations could be employed to predict its adsorption behavior on various surfaces, such as activated carbon or metal-organic frameworks (MOFs). conicet.gov.arresearchgate.net These simulations provide insights into adsorption isotherms, heats of adsorption, and the preferred orientation of the molecule on the surface, which is vital for applications in catalysis, separation processes, and corrosion inhibition. researchgate.netmdpi.com
Potential Energy Surface (PES) Explorations for Reaction Pathways and Intermediates
A Potential Energy Surface (PES) is a mathematical or graphical representation of the potential energy of a molecule or system of molecules as a function of its geometry. researchgate.net Exploring the PES is fundamental to understanding the mechanism of a chemical reaction. By mapping the PES, chemists can identify stable reactants and products (local minima), transition states (saddle points), and reaction intermediates. mdpi.com
For reactions involving this compound, computational methods can scan the PES to elucidate reaction pathways. nih.gov For example, DFT calculations can be performed at various points along a proposed reaction coordinate to trace the minimum energy path from reactants to products. chemrxiv.org This analysis helps determine the activation energy of the reaction, providing a theoretical basis for its kinetics and thermodynamic feasibility.
Computational Modeling of Reaction Mechanisms and Tautomerism (e.g., AM1 Method)
Tautomerism is a key characteristic of cyanoacetamide and, by extension, this compound. The molecule can exist in both an amide form (A) and an iminol form (B), with the amide form generally being more stable. Computational modeling using the AM1 method has been utilized to quantify the energy differences between these tautomers and to explore the energetic profile of the tautomeric transformation.
One study focused on the mechanism of formation of a substituted pyridine-3-carbonitrile from 4-hydroxy-4-methylpentan-2-one and cyanoacetamide in the presence of an ammonium (B1175870) acetate (B1210297) catalyst. researchgate.net The calculations revealed that under the reaction conditions, cyanoacetamide is readily converted to its iminol tautomer, which then participates in the subsequent reaction steps. researchgate.net
The energetic profile of the tautomeric reaction from the cyanoacetamide form to the cyanoacetiminol form was determined using the intrinsic reaction coordinate (IRC) method. researchgate.net These calculations confirmed that the amide tautomer is thermodynamically more stable than the iminol form for the isolated molecules. researchgate.net
Thermodynamic Stability of Cyanoacetamide Tautomers
The relative stability of the two tautomeric forms of cyanoacetamide has been computationally determined. The amide form is significantly more stable than the iminol form.
| Tautomer | Structure | Relative Stability (kcal/mol) |
| Amide (Cyanoacetamide) | A | 0 |
| Iminol (Cyanoacetiminol) | B | +14.5 researchgate.net |
This data indicates that the equilibrium lies heavily towards the amide form in the absence of external factors.
The transition state (TS) for the tautomerization process represents the energy barrier that must be overcome for the interconversion to occur. The energetic profile illustrates the energy changes as the molecule transforms from the amide to the iminol form.
The study of such fundamental reactions and equilibria at a computational level provides a detailed picture of the molecular behavior that governs the reactivity of this compound in various chemical processes. researchgate.netsmu.edu While density functional theory (DFT) calculations are now more common for investigating reaction mechanisms, the AM1 method has proven reliable for addition and cyclization reactions, offering results comparable to ab initio methods. researchgate.netresearchgate.net
Derivatization and Functionalization Studies
Strategies for Chemical Modification and Scaffold Diversification of N-Butyl-N-cyanoacetamide
The chemical modification of the this compound scaffold is primarily centered on the high reactivity of its core functional groups. The active hydrogen atoms on the methylene (B1212753) bridge (C-2) are particularly susceptible to condensation and substitution reactions. tubitak.gov.trresearchgate.net Additionally, the amide and cyano groups can participate in cyclization reactions to form various heterocyclic systems. researchgate.netresearchgate.net
Key Modification Strategies:
Knoevenagel Condensation: The highly acidic methylene protons readily participate in Knoevenagel-type condensation reactions with aldehydes and ketones. nih.govresearchgate.net This reaction is a cornerstone for synthesizing α,β-unsaturated cyanoacetamide derivatives, often facilitated by microwave irradiation to align with green chemistry principles. nih.gov
Multicomponent Reactions (MCRs): Cyanoacetamides are excellent substrates for MCRs, which allow for the rapid assembly of complex molecular scaffolds from three or more starting materials in a single step. researchgate.netnih.gov This strategy has been employed to synthesize diverse libraries of compounds, including thienopyrimidones, quinolinopyrimidones, and indolopyrimidones. nih.gov
Heterocyclization Reactions: The carbonyl and cyano functions are suitably positioned to react with bidentate reagents, leading to the formation of a wide array of five- and six-membered heterocyclic compounds, such as pyridines, pyrimidines, thiazoles, and pyrazoles. researchgate.netekb.egtubitak.gov.tr For instance, N-(4-substitutedphenyl)-2-cyanoacetamide derivatives have been used to synthesize 2-imino-chromene-3-carboxamide derivatives through reaction with salicylaldehyde. ekb.eg
N-Substituent Variation: Diversity can be introduced by modifying the N-butyl group. The synthesis of N-substituted cyanoacetamides is typically achieved by reacting an ester of cyanoacetic acid, such as ethyl cyanoacetate (B8463686), with a primary or secondary amine. tubitak.gov.trresearchgate.net By selecting different amines, a wide variety of analogues with different alkyl or aryl substituents on the nitrogen atom can be prepared. researchgate.net
The following table summarizes various synthetic approaches for the modification of the cyanoacetamide scaffold.
| Reaction Type | Reagents | Resulting Scaffold | Reference |
| Knoevenagel Condensation | Aromatic Aldehydes, Ammonium (B1175870) Acetate (B1210297) | α,β-Unsaturated Cyanoacetamides | nih.gov |
| Heterocyclization | Salicylaldehyde | 2-Imino-chromene-3-carboxamides | ekb.eg |
| Heterocyclization | Hydrazine (B178648) Derivatives | Pyrazole (B372694) Derivatives | researchgate.net |
| Nitrosation | Sodium Nitrite, Acetic Acid | Hydroxyimino Derivatives | ekb.eg |
| Multicomponent Reaction | Varies (e.g., Gewald MCR) | Thienopyrimidones, Indolopyrimidones | nih.gov |
Preparation and Characterization of Chiral Derivatives
The scientific literature reviewed does not provide specific examples or detailed methodologies for the preparation and characterization of chiral derivatives originating directly from this compound. While general asymmetric synthesis methods exist for creating chiral centers in molecules, dedicated studies focusing on the enantioselective or diastereoselective functionalization of this particular compound were not identified in the surveyed sources. Further research is required to explore the synthesis and potential applications of chiral this compound analogues.
Structure-Activity Relationship (SAR) Investigations of Modified Analogues in Research Contexts
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds. Several SAR studies have been conducted on derivatives of the broader cyanoacetamide class in various research contexts.
In the development of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1), a series of pyridone-methylamine derivatives were synthesized starting from cyanoacetamide. nih.gov The SAR investigation focused on modifications at the 4- and 6-positions of the pyridone ring. The study revealed that the nature of the alkyl substituent at these positions significantly impacts inhibitory potency and selectivity. nih.gov
For example, keeping a methyl group at the 6-position while varying the substituent at the 4-position from methyl to ethyl and then to n-butyl led to changes in the half-maximal inhibitory concentration (IC₅₀), as detailed in the table below.
| Compound ID | 4-Position Substituent | 6-Position Substituent | EZH2 IC₅₀ (nM) | EZH1 IC₅₀ (nM) |
| 24 | Methyl | Methyl | 12 ± 2 | >2500 |
| 25 | Ethyl | Methyl | 12 ± 2 | 810 ± 70 |
| 26 | n-Butyl | Methyl | 13 ± 3 | 1200 ± 100 |
Data sourced from a study on EZH2/EZH1 inhibitors. nih.gov
The data indicates that while extending the alkyl chain from methyl to n-butyl at the 4-position did not significantly alter the potency against EZH2, it did affect the activity against EZH1. nih.gov Further modifications at the 6-position showed that bulkier groups like tert-butyl or phenyl resulted in a complete loss of potency for both enzymes, suggesting steric hindrance within the binding site. nih.gov
Another SAR study focused on small-molecule inhibitors of the PDZ domain of PICK1. rsc.org In this research, analogues related to N-butyl-2-cyanoacetamide were synthesized and evaluated. Modifications to different parts of the molecule, including the N-alkyl group and other functionalities, were explored to understand their impact on binding affinity. rsc.org These studies highlight that systematic structural modifications of the cyanoacetamide scaffold are a valid strategy for optimizing the biological activity of resulting compounds in specific research applications. nih.govrsc.org
Enzymatic Reactions and Biocatalysis
Lipase-Catalyzed Transformations Involving N-Alkyl Cyanoacetamides
Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. nih.gov However, in organic solvents, their catalytic activity can be harnessed for synthesis and transformation, including esterification, transesterification, and amidation. nih.gov While specific studies focusing exclusively on N-Butyl-N-cyanoacetamide are not extensively documented in the reviewed literature, the reactivity of the broader class of N-alkyl cyanoacetamides in lipase-catalyzed systems can be inferred from related research.
The primary modes of lipase-catalyzed transformations applicable to N-alkyl cyanoacetamides would likely involve the hydrolysis of the cyanoacetamide moiety or transesterification reactions. Lipases are well-documented to catalyze the synthesis of amides through the condensation of carboxylic esters and amines. For instance, the amidation of benzyl (B1604629) acetate (B1210297) with n-butyl amine has been successfully demonstrated using immobilized lipases in non-aqueous media.
In a hypothetical lipase-catalyzed hydrolysis of this compound, the enzyme would facilitate the cleavage of the amide bond to yield N-butyl amine and cyanoacetic acid. The efficiency of such a reaction would be influenced by factors such as the choice of lipase (B570770), solvent system, water activity, and temperature.
Conversely, lipase-catalyzed transesterification could involve the reaction of an N-alkyl cyanoacetamide with an alcohol, leading to the formation of a different ester of cyanoacetic acid and the release of the corresponding amine. The general mechanism for lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate, which then reacts with a nucleophile (in this case, an alcohol) to yield the final product. nih.gov
The following table illustrates hypothetical data for a lipase-catalyzed hydrolysis of an N-alkyl cyanoacetamide, based on typical results observed in biocatalytic reactions.
| Lipase Source | Solvent | Temperature (°C) | Conversion (%) |
| Candida antarctica Lipase B (CAL-B) | Toluene (B28343) | 40 | 85 |
| Pseudomonas cepacia Lipase (PCL) | Hexane | 35 | 72 |
| Porcine Pancreatic Lipase (PPL) | Diisopropyl ether | 45 | 65 |
| Rhizomucor miehei Lipase (RML) | Acetonitrile | 40 | 58 |
This is a hypothetical data table for illustrative purposes.
Asymmetric Resolution Techniques for Enantioselective Synthesis
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule often exhibit distinct biological activities. scispace.com Asymmetric synthesis aims to produce a specific stereoisomer in excess over others. nih.gov Biocatalysis, particularly with lipases, is a powerful tool for the kinetic resolution of racemic mixtures. nih.gov
Kinetic resolution is a process in which one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. Lipases are highly effective in this regard due to their inherent stereoselectivity.
While direct enzymatic kinetic resolution of a chiral this compound has not been specifically detailed, the principles can be applied. If a chiral center were present in the butyl group or attached to the nitrogen atom, a lipase could selectively catalyze a reaction (e.g., hydrolysis or alcoholysis) of one enantiomer over the other.
For instance, in the lipase-catalyzed resolution of racemic secondary alcohols, an acyl donor is used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. The efficiency of such a resolution is typically described by the enantiomeric excess (ee) of the product and the remaining substrate, as well as the enantiomeric ratio (E).
The following table presents representative data from a lipase-catalyzed kinetic resolution of a hypothetical chiral N-alkyl cyanoacetamide, demonstrating the potential for achieving high enantiopurity.
| Lipase | Acyl Donor | Solvent | Substrate ee (%) | Product ee (%) | Conversion (%) | E-value |
| Novozym 435 (CAL-B) | Vinyl acetate | Toluene | >99 (R) | 98 (S) | 50 | >200 |
| Amano Lipase PS (PCL) | Isopropenyl acetate | Hexane | 95 (R) | 92 (S) | 48 | 150 |
| Candida rugosa Lipase (CRL) | Ethyl acetate | DIPE | 88 (R) | 85 (S) | 51 | 80 |
| Porcine Pancreatic Lipase (PPL) | Propionic anhydride | THF | 75 (R) | 70 (S) | 49 | 45 |
This is a hypothetical data table for illustrative purposes.
The enantioselective synthesis of chiral synthons is a critical application of biocatalysis. scispace.com For example, engineered C-N lyases have been developed for the enantioselective synthesis of N-substituted aspartic acid derivatives, which are precursors to artificial sweeteners. scispace.com This highlights the potential for developing specific enzymes for the asymmetric synthesis of complex molecules containing the cyanoacetamide moiety.
Advanced Analytical Methodologies in Research
Chromatographic Separations for Purity and Enantiopurity Assessment (e.g., High-Performance Liquid Chromatography - HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for the separation, identification, and quantification of components within a mixture. For N-Butyl-N-cyanoacetamide, HPLC is an indispensable tool for assessing its purity. A typical HPLC method for a related compound, N,N-diethyl cyanoacetamide, an impurity of the drug entacapone, utilizes a reversed-phase column with a suitable mobile phase to achieve separation from other synthesis-related impurities. ajpaonline.com
The method's specificity is demonstrated by its ability to resolve the target compound from its potential impurities, ensuring that the analytical signal is solely attributable to the analyte of interest. ajpaonline.com Method validation, a critical aspect of analytical chemistry, establishes the reliability of the HPLC procedure. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
A hypothetical HPLC method for assessing the purity of this compound could involve the parameters outlined in the table below, extrapolated from methods used for similar compounds.
Table 1: Hypothetical HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
While this compound is not chiral, if a chiral center were present in a related molecule, HPLC could also be employed for enantiopurity assessment. This would necessitate the use of a chiral stationary phase (CSP) or a chiral derivatizing agent to separate the enantiomers.
Application as a Derivatizing Agent in Specific Analytical Techniques
Derivatization is a chemical modification of a target analyte to produce a new compound with properties that are more suitable for a given analytical technique. This can enhance detectability, improve chromatographic separation, or increase volatility for gas chromatography. This compound, containing a reactive cyano and acetamide group, has the potential to be used as a derivatizing agent.
Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence of a sample. For compounds that are not naturally fluorescent, a derivatizing agent that imparts fluorescence can be used. Cyanoacetamide derivatives have been successfully employed as fluorogenic reagents. For instance, 2-cyanoacetamide reacts with certain analytes in the presence of an amine and heat to form a highly fluorescent product. nih.govresearchgate.net
This reaction forms the basis for the quantitative determination of various pharmaceutical compounds. nih.govresearchgate.net A similar reaction mechanism could be postulated for this compound, where the active methylene (B1212753) group adjacent to the cyano group reacts with the target analyte to yield a fluorescent derivative. The fluorescence intensity of the resulting product would be directly proportional to the concentration of the analyte, allowing for sensitive quantification.
The development of such a spectrofluorimetric method would involve the optimization of several reaction parameters to achieve maximum fluorescence intensity and stability.
Table 2: Key Parameters for Optimization in a Spectrofluorimetric Method Using a Cyanoacetamide Derivatizing Agent
| Parameter | Description | Typical Optimized Value (from Cefixime example) |
|---|---|---|
| Excitation Wavelength (λex) | The wavelength of light used to excite the fluorescent molecule. | 330 nm |
| Emission Wavelength (λem) | The wavelength of light emitted by the fluorescent molecule. | 378 nm |
| Reaction Temperature | The temperature at which the derivatization reaction is carried out. | 100 °C |
| Reaction Time | The duration required for the derivatization reaction to reach completion. | 25 minutes |
| pH/Solvent | The pH and solvent conditions that promote the reaction and enhance fluorescence. | 21% Ammonia (B1221849) |
The method would then be validated according to established guidelines, assessing its linearity, sensitivity (LOD and LOQ), precision, and accuracy. For the spectrofluorimetric determination of cefixime using 2-cyanoacetamide, the method demonstrated a linear range of 0.02 to 4 µg/mL with a limit of detection of 2.95 ng/mL, highlighting the high sensitivity achievable with this approach. nih.govresearchgate.net
Q & A
Q. What interdisciplinary approaches leverage this compound’s properties for materials science or pharmacology applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
